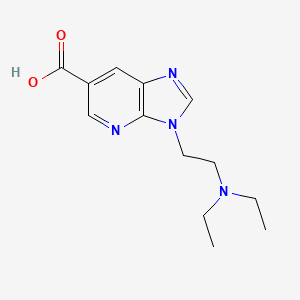
Acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl- typically involves the reaction of hydroxylamine hydrochloride with methyl acetate in the presence of a solid alkali catalyst . The reaction is carried out in an alcohol solvent, resulting in the formation of acetohydroxamic acid with a purity of up to 80% .
Industrial Production Methods
Industrial production methods for acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl- are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reactants and catalysts but is optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes and other derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxamic acid derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and propargyloxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oximes, reduced hydroxamic acids, and substituted derivatives with different functional groups .
Scientific Research Applications
Acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl- involves the inhibition of specific enzymes. For example, it acts as an antagonist of the bacterial enzyme urease, inhibiting the hydrolysis of urea and reducing ammonia production in infected urine . This inhibition leads to a decrease in pH and ammonia levels, enhancing the effectiveness of antimicrobial agents .
Comparison with Similar Compounds
Similar Compounds
Acetohydroxamic acid: A simpler derivative with similar enzyme inhibition properties.
(3-Chloro-4-Propoxy-Phenyl)-Acetic Acid: Another compound with similar structural features but different pharmacological properties.
Uniqueness
Acetohydroxamic acid, (3-chloro-4-propargyloxy)phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
36072-88-5 |
|---|---|
Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
2-(3-chloro-4-prop-2-ynoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C11H10ClNO3/c1-2-5-16-10-4-3-8(6-9(10)12)7-11(14)13-15/h1,3-4,6,15H,5,7H2,(H,13,14) |
InChI Key |
MNJRLBZACAATFN-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13729016.png)

![N-[2-(Benzenecarboximidoylamino)oxy-2-oxo-ethyl]-1-tert-butoxy-methanimidic acid](/img/structure/B13729023.png)
![2H-1,2,3,4,10-Pentaazacyclopenta[b]fluoren-9-one](/img/structure/B13729050.png)
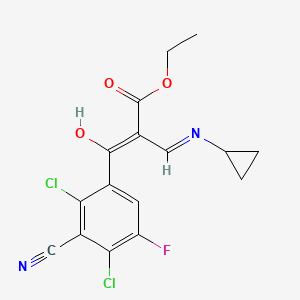
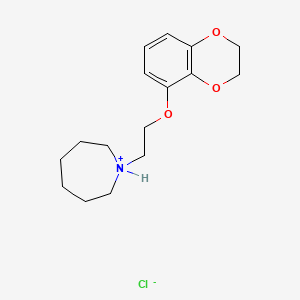

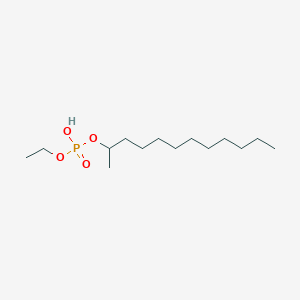

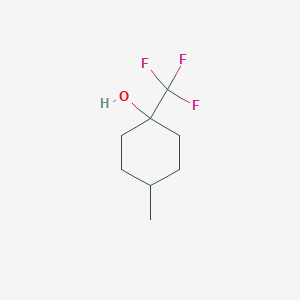
![4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile](/img/structure/B13729100.png)


